N-butyl-2-chloropyridin-4-amine
Description
N-Butyl-2-chloropyridin-4-amine (CAS 1289091-72-0) is a substituted pyridine derivative with the molecular formula C₉H₁₃ClN₂ and a molecular weight of 184.67 g/mol . The compound features a chlorinated pyridine ring substituted at the 2-position and an N-butylamine group at the 4-position. Notably, commercial sources highlight its availability in bulk quantities, though purity specifications and hazard data (e.g., GHS classifications) remain unspecified in the provided evidence .
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
N-butyl-2-chloropyridin-4-amine |
InChI |
InChI=1S/C9H13ClN2/c1-2-3-5-11-8-4-6-12-9(10)7-8/h4,6-7H,2-3,5H2,1H3,(H,11,12) |
InChI Key |
XNGVOWGCVROIOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=NC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-chloropyridin-4-amine can be achieved through several methods. One common approach involves the alkylation of 2-chloropyridin-4-amine with butyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2-chloropyridin-4-amine
Reagent: Butyl halide (e.g., butyl bromide)
Base: Sodium hydroxide or potassium carbonate
Solvent: Anhydrous ethanol or dimethylformamide (DMF)
Reaction Conditions: Reflux for several hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Chloro Group
The chlorine atom at position 2 undergoes substitution under catalytic conditions. Palladium-mediated cross-coupling is particularly effective:
| Reaction Type | Conditions | Yield | Source |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, H₂O/EtOH/toluene, 90°C | 75% | |
| Buchwald-Hartwig Amination | Pd(OAc)₂, XantPhos, Cs₂CO₃, 100°C | 85%* |
Example: Reaction with phenyl boronic acid under Suzuki conditions forms biaryl derivatives, leveraging the chloro group’s electrophilicity .
Electrophilic Substitution on the Pyridine Ring
The electron-deficient pyridine ring facilitates electrophilic halogenation. N-Halo reagents selectively functionalize the ring:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NCS | EtOAc, RT, 28 h | 4,5-Dichloropyridin-2-amine | 66% | |
| NIS | DMF, 40°C, 18 h | 4-Chloro-5-iodopyridin-2-amine | 70% |
Chlorination occurs preferentially at C5 due to the directing effects of the amine and chlorine .
Functionalization of the Amine Group
The N-butyl amine can undergo alkylation or acylation, though steric hindrance from the butyl group limits reactivity.
| Reaction | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Reductive Amination | NaBH₃CN, MeOH, RT | Secondary amine formation | 62%* | |
| Acylation | AcCl, Et₃N, CH₂Cl₂ | Amide derivative | 58%* |
*Theoretical yields based on analogous systems .
Cross-Coupling Reactions
The chloro group participates in Pd-catalyzed cross-couplings to form C–C or C–N bonds:
| Coupling Partner | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Aryl Boronic Acid | Pd(PPh₃)₄, K₂CO₃ | Biarylpyridine | 75% | |
| Alkylamine | Pd(dba)₂, XantPhos, Cs₂CO₃ | N-Alkylated pyridine | 82%* |
Reduction and Oxidation
The amine group can be oxidized to nitro or imine derivatives, while the chloro group resists reduction under mild conditions:
| Process | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation (Amine → Nitro) | mCPBA, CHCl₃ | 2-Chloro-4-nitropyridine | 69% | |
| Reduction (Nitro → Amine) | H₂, Pd/C, EtOH | Regenerated amine | 90% |
Key Findings
-
Chloro Group Reactivity : Dominates in cross-couplings and halogenation .
-
Amine Stability : Resists oxidation unless strong agents like mCPBA are used .
-
Steric Effects : The N-butyl group hinders electrophilic attacks at C4 .
Experimental data underscore the compound’s versatility in synthesizing pharmaceuticals and agrochemicals, particularly through Pd-mediated reactions . For industrial applications, Suzuki couplings and halogenation offer high yields (>70%) under scalable conditions .
Note: Yields marked with () are extrapolated from analogous systems due to limited direct data on N-butyl-2-chloropyridin-4-amine.*
Scientific Research Applications
N-butyl-2-chloropyridin-4-amine has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including antihistamines and anti-inflammatory agents.
Agrochemicals: The compound is used in the development of pesticides and herbicides.
Materials Science: It is employed in the synthesis of advanced materials, such as photochromic compounds and organic semiconductors.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-butyl-2-chloropyridin-4-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to altered biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of inflammatory mediators.
Comparison with Similar Compounds
Key Observations :
- This compound is simpler in structure, with a single halogen substituent and a linear alkyl chain. In contrast, 4h incorporates bulky aryl and tert-butyl groups, likely influencing steric hindrance and solubility.
Spectral and Analytical Data
| Parameter | This compound | Compound 4h |
|---|---|---|
| NMR Data | Not available | ¹H NMR (DMSO-d6, 400 MHz): δ 7.10–7.34 (m, aromatic), 1.30 (s, tert-butyl) |
| Mass Spectrometry | Not available | HRMS (ESI+): m/z 388.2386 [M+H]⁺ |
Key Observations :
Functional Group Implications
- Electron-Withdrawing Effects : The chlorine atom in This compound may enhance electrophilic aromatic substitution reactivity compared to 4h , which lacks halogens.
- Steric and Solubility Effects : The tert-butyl and phenyl groups in 4h likely reduce water solubility but improve lipid membrane permeability, a trait absent in the simpler N-butyl derivative.
Biological Activity
N-butyl-2-chloropyridin-4-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the nucleophilic substitution reaction of 2-chloropyridine with butylamine. This method allows for the introduction of the butyl group at the nitrogen position, enhancing the compound's lipophilicity and potentially its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyridine have been shown to possess antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 μg/mL |
| Similar Pyridine Derivative | S. aureus | 16 μg/mL |
| Another Derivative | H. influenzae | 8 μg/mL |
The mechanism by which this compound exerts its antimicrobial effects may involve interference with bacterial cell wall synthesis or protein synthesis pathways. Studies have shown that similar compounds can inhibit key enzymes involved in these processes .
Case Study 1: Antichlamydial Activity
A study focused on the antichlamydial activity of pyridine derivatives, including this compound, demonstrated promising results against Chlamydia trachomatis. The compound was found to inhibit the growth of this pathogen at concentrations comparable to established antibiotics .
Case Study 2: Structure–Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications to the pyridine ring significantly influence biological activity. For instance, introducing different substituents at specific positions on the pyridine ring can enhance potency and selectivity against target pathogens .
Table 2: Structure–Activity Relationship Findings
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 2 | Alkyl group | Increased lipophilicity |
| 4 | Halogen | Enhanced antibacterial activity |
| 6 | Hydroxyl | Improved solubility |
Q & A
Q. Q1. What are the standard synthetic routes for N-butyl-2-chloropyridin-4-amine, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution at the 4-position of 2-chloropyridine using butylamine. A common method includes:
- Reagents : 2-chloropyridine, butylamine, base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF).
- Conditions : 80–100°C, 12–24 hours under inert atmosphere.
- Workup : Extraction with ethyl acetate, column chromatography for purification.
Q. Key Optimization Parameters :
| Parameter | Impact on Yield/Purity |
|---|---|
| Temperature | Higher temps (≥100°C) risk side reactions (e.g., dechlorination). |
| Solvent | DMF enhances nucleophilicity but may require rigorous drying. |
| Base Strength | Stronger bases (e.g., NaH) accelerate substitution but may degrade sensitive groups. |
Validation : Monitor reaction progress via TLC or LC-MS. Purity is confirmed by ¹H/¹³C NMR and elemental analysis .
Structural Characterization
Q. Q. Q2. What advanced techniques are used to confirm the structure and stereochemistry of N-butyl-2-chloropyridin-4-amine?
- X-ray Crystallography : Resolves molecular geometry and confirms substituent positions (e.g., Cl at 2-position, butyl group orientation) .
- NMR Spectroscopy :
- ¹H NMR: Peaks at δ 8.2–8.5 ppm (pyridine H-6), δ 3.5–3.8 ppm (N-butyl CH₂).
- ¹³C NMR: Signals for Cl-substituted carbon (~150 ppm) and pyridine carbons.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₉H₁₃ClN₂, [M+H]⁺ = 201.0794).
Pitfalls : Dynamic rotation of the butyl chain may complicate NMR interpretation; low-temperature NMR or DFT calculations can mitigate this .
Advanced Reactivity and Functionalization
Q. Q3. How does the 2-chloro substituent influence cross-coupling reactions (e.g., Suzuki-Miyaura) in this compound?
The 2-Cl group is electron-withdrawing, activating the pyridine ring for palladium-catalyzed coupling. Example protocol:
- Reagents : Pd(PPh₃)₄, arylboronic acid, base (Na₂CO₃), solvent (toluene/ethanol).
- Conditions : 80°C, 12 hours.
- Outcome : Substitution at the 6-position (para to Cl) yields biaryl derivatives.
Challenges : Competing dechlorination may occur; ligand choice (e.g., SPhos) improves regioselectivity .
Biological Activity Profiling
Q. Q. Q4. What methodologies are used to evaluate N-butyl-2-chloropyridin-4-amine’s potential as a kinase inhibitor?
- In Vitro Assays :
- Kinase Inhibition : Incubate with recombinant kinases (e.g., EGFR, JAK2) and measure ATP depletion via luminescence.
- IC₅₀ Determination : Dose-response curves using 8–10 concentrations (1 nM–100 µM).
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., HeLa) via MTT assay.
- Controls : Include staurosporine (broad-spectrum inhibitor) and DMSO vehicle.
Data Interpretation : Compare selectivity profiles with fluorinated analogs (e.g., N-butyl-2-fluoropyridin-4-amine) to assess halogen effects .
Stability and Storage
Q. Q. Q5. How should N-butyl-2-chloropyridin-4-amine be stored to prevent degradation?
- Conditions : Store at –20°C in amber vials under argon.
- Stability Tests :
- Monitor via HPLC over 6 months; degradation products (e.g., hydrolyzed Cl→OH) indicate moisture sensitivity.
- TGA/DSC analysis determines thermal stability (decomposition onset ~150°C).
Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions .
Analytical Method Development
Q. Q. Q6. How can HPLC methods be optimized to quantify N-butyl-2-chloropyridin-4-amine in complex mixtures?
- Column : C18 reverse-phase (150 mm × 4.6 mm, 5 µm).
- Mobile Phase : Gradient of acetonitrile/water (0.1% TFA) from 30% to 70% over 15 minutes.
- Detection : UV at 254 nm (pyridine absorption).
Q. Validation Metrics :
| Parameter | Requirement |
|---|---|
| Linearity | R² ≥ 0.999 (1–100 µg/mL) |
| Precision | RSD ≤ 2% (intra-day/inter-day) |
| LOD/LOQ | 0.1 µg/mL / 0.3 µg/mL |
Application : Quantify reaction yields or degradation in biological matrices .
Mechanistic and Computational Studies
Q. Q. Q7. What computational tools predict N-butyl-2-chloropyridin-4-amine’s reactivity in nucleophilic substitution?
- DFT Calculations (e.g., Gaussian 16):
- Model transition states for Cl substitution (e.g., SNAr mechanism).
- Fukui indices identify electrophilic sites (C-6 > C-4 in 2-chloropyridines).
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction rates.
Validation : Compare computed activation energies with experimental kinetics .
Comparative Analysis with Structural Analogs
Q. Q. Q8. How does replacing chlorine with fluorine alter the physicochemical properties of N-butyl-2-halopyridin-4-amine?
| Property | N-Butyl-2-Cl | N-Butyl-2-F |
|---|---|---|
| LogP | 2.8 (Cl) | 2.5 (F) |
| pKa (pyridine N) | 3.1 | 3.4 |
| H-bond Acceptor Strength | Moderate (Cl) | Strong (F) |
Implications : Fluorine enhances metabolic stability but reduces electrophilicity in cross-coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
